molecular formula C17H11BrN2O3 B2564302 7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850242-15-8

7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2564302
M. Wt: 371.19
InChI Key: JCQKMWYCKXOHBD-UHFFFAOYSA-N
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Description

The compound 7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that likely exhibits a range of interesting chemical properties due to its diverse functional groups and heterocyclic structure. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of 7-hydroxy derivatives with various nucleophiles. For instance, the paper titled "Synthesis of 7-Substituted 6,7-Dihydro-5H-pyrrolo(3,4-b)pyridin-5-ones" describes the synthesis of 7-substituted pyrrolopyridinones by reacting 7-hydroxy derivatives with nucleophiles such as active methylene compounds and amines under acidic or basic conditions . This suggests that a similar approach could potentially be applied to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Although the exact molecular structure of 7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not provided, the paper "Synthesis and Crystal Structure of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione" discusses the crystal structure of a related bromophenyl quinolinedione . The pyridine ring in this compound adopts a distorted boat conformation, which could be indicative of the conformational possibilities in the compound of interest. The presence of non-classical hydrogen bonds and π-π interactions also suggests that similar interactions might be present in the compound of interest, affecting its molecular conformation and stability.

Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the presence of the bromo substituent and the pyrrole moiety. The bromo group is typically a good leaving group, which could make the compound susceptible to nucleophilic substitution reactions. The pyrrole ring, being an electron-rich heterocycle, might also undergo electrophilic substitution reactions. The paper on the preparation of 7-Arylmethyl-1H-pyrrolo[3,4-c]pyridine-1,3-(2H)-diones discusses the use of aryne methodology, which could be relevant for introducing aryl groups into the compound of interest .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the structural features such as the bromo group, the pyridine ring, and the fused heterocyclic system would likely contribute to its chemical reactivity, solubility, and potential biological activity. The compound's crystalline structure, if determined, would provide further insights into its physical properties, such as melting point, solubility, and stability.

Scientific Research Applications

Cascade Reaction Sequences

A study by Gao et al. (2007) demonstrated a novel cascade reaction sequence involving α-bromo ketones that could potentially relate to the chemical transformations and synthesis of complex molecules similar to the queried compound. This methodology provides a rapid route to small molecules through alkylation, condensation, elimination, and oxidation processes, indicating the compound's potential use in synthetic organic chemistry and drug development processes (Gao et al., 2007).

Multilayered Pyridinophanes Synthesis

Research by Shibahara et al. (2008) on the synthesis of multilayered pyridinophanes using methods that could be applicable to the synthesis or modification of the queried compound demonstrates the compound's relevance in the creation of complex organic structures. These structures have potential applications in materials science and molecular engineering (Shibahara et al., 2008).

Novel Synthesis and Properties of Derivatives

Mitsumoto and Nitta (2004) explored the synthesis and properties of pyrrole-12,14-dione derivatives, focusing on their aromatic nature and electrochemical reduction potentials. The study highlights the potential of similar compounds in electronic and photonic applications, given their unique electrochemical properties (Mitsumoto & Nitta, 2004).

Solubility and Solvent Effects

Li et al. (2019) studied the solubility and solvent effects of a related pyrrole-2,5-dione compound, providing insights into the physical chemistry aspects of similar compounds. Understanding solubility and solvent interactions is crucial for the formulation of pharmaceuticals and materials science applications (Li et al., 2019).

Chemosensors for Transition Metal Ions

The work by Gosavi-Mirkute et al. (2017) on naphthoquinone-based chemosensors illustrates the utility of pyrrole-dione derivatives in detecting metal ions. Such compounds could be engineered for environmental monitoring, medicinal chemistry, and analytical applications, showcasing the versatility of the chemical structure (Gosavi-Mirkute et al., 2017).

properties

IUPAC Name

7-bromo-2-methyl-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O3/c1-20-14(9-4-6-19-7-5-9)13-15(21)11-8-10(18)2-3-12(11)23-16(13)17(20)22/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQKMWYCKXOHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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